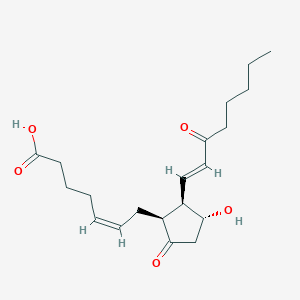

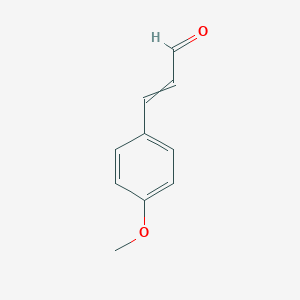

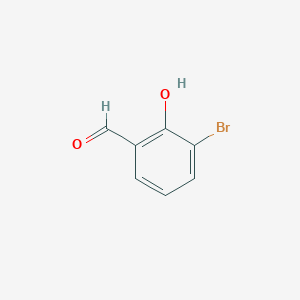

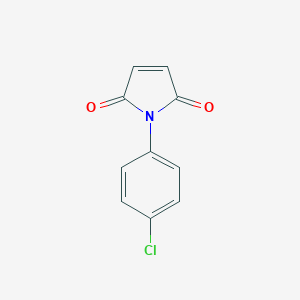

![molecular formula C7H10O2S5 B158742 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- CAS No. 128258-71-9](/img/structure/B158742.png)

1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- is an organosulfur compound . It has been used as a linker for the construction of new compounds with interesting properties . It has been studied as a model photosensitizer in dye-sensitized solar cells due to its ability to harvest light photons and inject the excited electrons into a photoanode .

Synthesis Analysis

The synthesis of 1,3-dithiole-2-thiones is based on [4+2] cycloaddition of the 1,3-dithiole-2,4,5-trithione oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2- .Molecular Structure Analysis

The electronic and molecular properties of isolated and adsorbed nickel complexes with dmit ligands have been investigated using first-principles calculations based on the density functional theory (DFT) . The most stable adsorption configurations found are the S thiole –S thiolate and the planar forms for the nickel complex .Chemical Reactions Analysis

Reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2-. This salt converts to the bis(thioester) upon treatment with benzoyl chloride .Physical And Chemical Properties Analysis

Metal complexes based on 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand have been intensively studied for more than 40 years due to their unusual chemical and physical properties . The highly delocalized frontier orbitals allow direct electron transfer through the ligand π orbitals .Future Directions

Given the intriguing properties of 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-, future research could focus on exploring its potential applications in various fields such as photovoltaic technology . Additionally, further studies could investigate its synthesis and chemical reactions to develop new compounds with interesting properties .

properties

IUPAC Name |

4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMMADNPHWSIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=S)S1)SCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368104 |

Source

|

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione | |

CAS RN |

128258-71-9 |

Source

|

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.